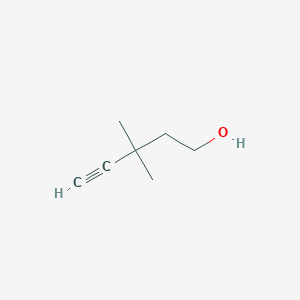
3,3-dimethyl-4-pentyn-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-dimethyl-4-pentyn-1-ol is an organic compound with the molecular formula C7H12O. It is a colorless to slightly yellow oily liquid with a special smell. This compound is soluble in organic solvents such as ethanol, ether, and benzene, but poorly soluble in water . It is used in various applications, including organic synthesis and as an intermediate in the production of other chemicals.
Vorbereitungsmethoden
3,3-dimethyl-4-pentyn-1-ol can be synthesized through several methods. One common method involves the condensation reaction of ethynyl hydroxyacetone with methanol . Another method includes the reaction between hexadiynol and dimethyl sulfoxide . Industrial production methods often involve the use of these reactions under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
3,3-dimethyl-4-pentyn-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alkanes or alkenes.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3,3-dimethyl-4-pentyn-1-ol has a wide range of applications in scientific research:
Biology: It is used in the preparation of various bioactive molecules and as a reagent in biochemical assays.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of 3,3-dimethyl-4-pentyn-1-ol involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions, where it donates electrons to electrophilic centers. In oxidation reactions, it undergoes electron transfer processes to form oxidized products. The specific pathways and targets depend on the type of reaction and the conditions under which it is carried out .
Vergleich Mit ähnlichen Verbindungen
3,3-dimethyl-4-pentyn-1-ol can be compared with other similar compounds such as:
3,4-Dimethyl-1-pentyn-3-ol: Similar in structure but with different substitution patterns.
3-Methyl-1-penten-4-yn-3-ol: Another alkyne alcohol with different functional groups.
4-Pentyn-1-ol: A simpler alkyne alcohol without the dimethyl substitution. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
Eigenschaften
CAS-Nummer |
67099-41-6 |
|---|---|
Molekularformel |
C7H12O |
Molekulargewicht |
112.17 g/mol |
IUPAC-Name |
3,3-dimethylpent-4-yn-1-ol |
InChI |
InChI=1S/C7H12O/c1-4-7(2,3)5-6-8/h1,8H,5-6H2,2-3H3 |
InChI-Schlüssel |
JTTOZPWKPVPIQY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CCO)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















